molecular formula C10H10ClN3O2S B8490856 3,4-Dihydro-7-nitro-2H-pyrimido(2,1-b)benzothiazole hydrochloride CAS No. 77595-20-1

3,4-Dihydro-7-nitro-2H-pyrimido(2,1-b)benzothiazole hydrochloride

Cat. No. B8490856
Key on ui cas rn: 77595-20-1
M. Wt: 271.72 g/mol
InChI Key: GGDRKHGTDGUDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04471117

Procedure details

To a stirred and cooled (0° C.) solution of 27.2 parts of 3-[(5-nitro-2-benzothiazolyl)amino]-1-propanol in 135 parts of N,N-dimethylformamide is added dropwise a solution of 15.7 parts of thionyl chloride in 45 parts of N,N-dimethylformamide. Upon completion, the whole is heated slowly to 120° C. and stirring at 120° C. is continued for 4 hours. The reaction mixture is cooled and the precipitated product is filtered off. It is washed with N,N-dimethylformamide and 2,2'-oxybispropane, and dried, yielding 24.4 parts (80%) of 3,4-dihydro-7-nitro-2H-pyrimido[2,1-b]benzothiazole monohydrochloride; mp. 328°-339° C.
[Compound]
Name
27.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
15.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10]([NH:12][CH2:13][CH2:14][CH2:15]O)=[N:9][C:8]=2[CH:17]=1)([O-:3])=[O:2].S(Cl)([Cl:20])=O>CN(C)C=O>[ClH:20].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10]3=[N:12][CH2:13][CH2:14][CH2:15][N:9]3[C:8]=2[CH:17]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
27.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(S2)NCCCO)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
15.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off
WASH
Type
WASH
Details
It is washed with N,N-dimethylformamide and 2,2'-oxybispropane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C=1C=CC2=C(N3C(S2)=NCCC3)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.